
Levofloxacin Impurity 18
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Levofloxacin Impurity 18 is a chemical compound that is often encountered as a byproduct or degradation product in the synthesis and storage of levofloxacin, a widely used fluoroquinolone antibiotic. Levofloxacin is known for its broad-spectrum antibacterial activity, and impurities like this compound are critical to identify and control to ensure the purity and efficacy of the pharmaceutical product.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Levofloxacin Impurity 18 typically involves the synthesis of levofloxacin itself, during which various side reactions can occur, leading to the formation of impurities. The synthetic route for levofloxacin generally involves the cyclization of a quinolone core structure, followed by the introduction of a fluorine atom and other functional groups. Specific reaction conditions, such as temperature, pH, and the presence of catalysts, can influence the formation of impurities.
Industrial Production Methods
In industrial settings, the production of levofloxacin and its impurities is monitored using high-performance liquid chromatography (HPLC) and other analytical techniques. The separation and identification of impurities are crucial steps in ensuring the quality of the final product. The use of controlled environments and precise reaction conditions helps minimize the formation of impurities like this compound.
Chemical Reactions Analysis
Types of Reactions
Levofloxacin Impurity 18 can undergo various chemical reactions, including:
Oxidation: Exposure to oxidizing agents can lead to the formation of oxidized products.
Reduction: Reducing agents can convert the impurity into different reduced forms.
Substitution: Substitution reactions can occur, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases to facilitate substitution reactions. The reaction conditions, such as temperature and solvent choice, play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Levofloxacin Impurity 18 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to identify and quantify impurities in levofloxacin formulations.
Biology: Studied for its potential biological activity and interactions with biological systems.
Medicine: Investigated for its effects on the stability and efficacy of levofloxacin as a pharmaceutical product.
Industry: Utilized in quality control processes to ensure the purity and safety of levofloxacin products.
Mechanism of Action
The mechanism of action of Levofloxacin Impurity 18 is not well-documented, as it is primarily considered an impurity rather than an active pharmaceutical ingredient. its presence can affect the overall stability and efficacy of levofloxacin by interacting with the drug or its targets. The molecular targets and pathways involved are likely similar to those of levofloxacin, which inhibits bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death.
Comparison with Similar Compounds
Levofloxacin Impurity 18 can be compared with other impurities and related compounds, such as:
Levofloxacin Impurity F: Another impurity found in levofloxacin formulations, with a different chemical structure and properties.
Ofloxacin Impurities: Impurities found in ofloxacin, a related fluoroquinolone antibiotic.
Ciprofloxacin Impurities: Impurities found in ciprofloxacin, another fluoroquinolone antibiotic.
This compound is unique in its specific chemical structure and formation pathway, which distinguishes it from other related impurities. Its identification and control are essential for maintaining the quality and safety of levofloxacin products.
Properties
Molecular Formula |
C14H13F4NO3 |
|---|---|
Molecular Weight |
319.25 g/mol |
IUPAC Name |
ethyl (Z)-3-(dimethylamino)-2-(2,3,4,5-tetrafluorobenzoyl)prop-2-enoate |
InChI |
InChI=1S/C14H13F4NO3/c1-4-22-14(21)8(6-19(2)3)13(20)7-5-9(15)11(17)12(18)10(7)16/h5-6H,4H2,1-3H3/b8-6- |
InChI Key |
UINULXRKEQVJDQ-VURMDHGXSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C\N(C)C)/C(=O)C1=CC(=C(C(=C1F)F)F)F |
Canonical SMILES |
CCOC(=O)C(=CN(C)C)C(=O)C1=CC(=C(C(=C1F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[[4-[2-(Azepan-1-yl)ethoxy]phenyl]methyl]-3-methyl-5-phenylmethoxy-2-(4-phenylmethoxyphenyl)indole](/img/structure/B13433079.png)
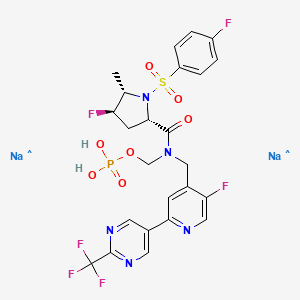
![2-methoxy-3-[3-(4-methylpiperazin-1-yl)propoxy]-11H-indolo[3,2-c]quinoline-9-carbonitrile](/img/structure/B13433102.png)
![Diethyl [2-(Dimethylamino)ethyl][(3-methoxyphenyl)methyl]propanedioic Acid Ester](/img/structure/B13433103.png)
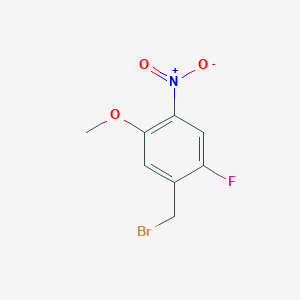
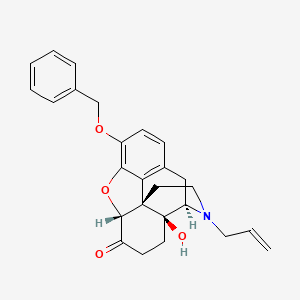
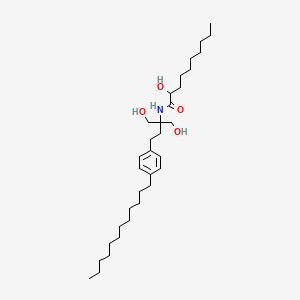


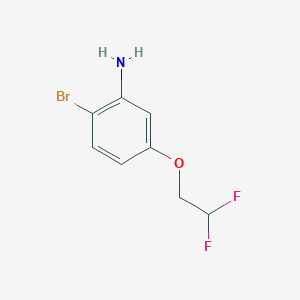
![4-[4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]-1-oxidopiperazin-1-ium-1-yl]phenyl]-2-[(2S,3S)-2-hydroxypentan-3-yl]-1,2,4-triazol-3-one](/img/structure/B13433131.png)
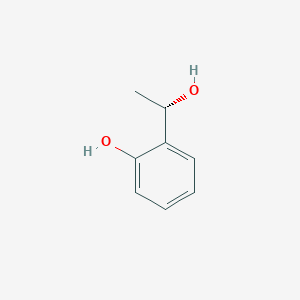
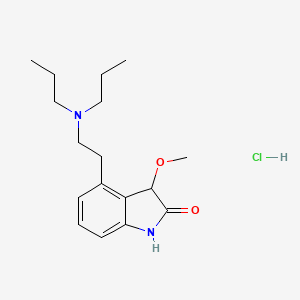
amine](/img/structure/B13433139.png)
